N-(2-chlorobenzyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide
Description
N-(2-Chlorobenzyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a benzamide derivative featuring a 2-chlorobenzyl substituent and a 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino} moiety. The 1,1-dioxidotetrahydrothiophen (sulfolane) group is known to enhance solubility and metabolic stability, while the chlorobenzyl substituent may influence lipophilicity and receptor binding .
Properties
Molecular Formula |
C19H20ClN3O4S |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide |
InChI |
InChI=1S/C19H20ClN3O4S/c20-17-7-2-1-4-14(17)11-21-18(24)13-5-3-6-15(10-13)22-19(25)23-16-8-9-28(26,27)12-16/h1-7,10,16H,8-9,11-12H2,(H,21,24)(H2,22,23,25) |
InChI Key |
ZCPYEMTULAFMLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Reagents and Reaction Conditions
Carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) combined with hydroxybenzotriazole (HOBt), are widely employed for amide bond formation. In this method, 3-aminobenzoic acid is activated as an acid chloride or mixed anhydride before reacting with 1,1-dioxidotetrahydrothiophen-3-amine. The reaction typically proceeds in dichloromethane (DCM) or dimethylformamide (DMF) at room temperature for 12–24 hours.
Procedural Details
-
Activation Step : 3-Aminobenzoic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂) in anhydrous DCM to form the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure.
-
Coupling Reaction : The acid chloride is dissolved in DCM, followed by sequential addition of HOBt (1.2 equiv), EDC (1.5 equiv), and 1,1-dioxidotetrahydrothiophen-3-amine (1.1 equiv). The mixture is stirred at 25°C for 12 hours.
-
Workup and Purification : The crude product is washed with aqueous NaHCO₃, dried over MgSO₄, and purified via column chromatography (ethyl acetate/hexane, 3:7) to yield the target compound in 78–85% purity.
Active Ester Method Using HATU/DIPEA
Reagents and Reaction Conditions
The hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU)-mediated method offers superior activation efficiency, particularly for sterically hindered amines. This approach utilizes diisopropylethylamine (DIPEA) as a base in DMF, achieving yields exceeding 90% under optimized conditions.
Procedural Optimization
-
Acid Activation : 3-((1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl)benzoic acid (1.0 equiv) is dissolved in DMF, followed by HATU (1.5 equiv) and DIPEA (2.0 equiv). The mixture is stirred at 0°C for 30 minutes.
-
Amine Addition : 2-Chlorobenzylamine (1.2 equiv) is added dropwise, and the reaction is warmed to room temperature for 24 hours.
-
Purification : The product is isolated via recrystallization from ethanol/water (4:1), yielding 88–92% pure compound.
Mixed Anhydride Method
Reagent Compatibility
Isopropyl chloroformate (ClCO₂iPr) and triethylamine (Et₃N) generate a reactive mixed anhydride intermediate, enabling efficient coupling with the amine. This method is preferred for large-scale synthesis due to cost-effectiveness.
Scalability Considerations
-
Anhydride Formation : 3-Aminobenzoic acid (1.0 equiv) is treated with ClCO₂iPr (1.2 equiv) and Et₃N (1.5 equiv) in tetrahydrofuran (THF) at 0°C for 1 hour.
-
Amine Coupling : 1,1-Dioxidotetrahydrothiophen-3-amine (1.1 equiv) is added, and the reaction is stirred for 6 hours at 0°C.
-
Isolation : After quenching with water, the product is extracted with ethyl acetate and purified via flash chromatography, achieving 70–75% yield.
Comparative Analysis of Synthesis Methods
| Parameter | Carbodiimide (EDC/HOBt) | Active Ester (HATU/DIPEA) | Mixed Anhydride |
|---|---|---|---|
| Yield (%) | 78–85 | 88–92 | 70–75 |
| Reaction Time (h) | 12–24 | 24 | 6–8 |
| Purity (%) | 95–98 | 90–95 | 85–90 |
| Cost Efficiency | Moderate | High | Low |
| Scalability | Limited | Moderate | High |
Critical Factors Influencing Reaction Efficiency
Solvent Polarity
Polar aprotic solvents like DMF enhance reagent solubility and activation kinetics, whereas DCM minimizes side reactions in acid-sensitive systems.
Steric Effects
The 2-chlorobenzyl group introduces steric hindrance, necessitating prolonged reaction times compared to para-substituted analogs. Active ester methods mitigate this issue through superior activation.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
N-(2-chlorobenzyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and molecular differences between the target compound and its analogs:
*Hypothetical molecular formula derived from analogs. †Calculated based on structural similarity.
Substituent Effects on Physicochemical Properties
- 2-Chlorobenzyl vs. 2-Methoxybenzyl : The methoxy group in the analog from enhances water solubility due to its polar nature, whereas the chloro substituent in the target compound likely increases lipophilicity, favoring membrane permeability .
- Chlorophenyl vs. Fluorophenyl : The addition of fluorine in ’s compound may improve metabolic stability and bioavailability via reduced oxidative metabolism, a common strategy in drug design .
- Furamide vs.
Biological Activity
N-(2-chlorobenzyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.
- Molecular Formula : C21H24ClN2O4S
- Molecular Weight : 421.94 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. Preliminary studies suggest that the compound may exhibit antitumor , antimicrobial , and anti-inflammatory activities.
Antitumor Activity
Research indicates that compounds similar to this compound demonstrate significant antitumor effects. For instance, related benzamide derivatives have shown inhibitory effects on histone deacetylases (HDACs), which are crucial for tumor cell proliferation:
These findings suggest that this compound may also inhibit tumor growth through similar mechanisms.
Antimicrobial Activity
The compound's structural features may confer antimicrobial properties. A study on chloroacetamides indicated that halogenated phenyl rings enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy against Gram-positive bacteria:
These results imply that this compound could be effective against similar pathogens.
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been documented, suggesting that this compound might modulate inflammatory pathways. The presence of the tetrahydrothiophene moiety is believed to play a role in this activity.
In Vitro Studies
In vitro assays have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines and inhibit cell cycle progression. For example, studies on similar benzamide derivatives reported a significant increase in apoptosis rates in HepG2 cells treated with HDAC inhibitors:
"Promotion of apoptosis and G2/M phase arrest contribute to the antitumor activity" .
In Vivo Studies
In vivo studies using xenograft models have shown promising results for compounds with similar structures. For instance, the administration of these compounds resulted in notable tumor growth inhibition percentages compared to control treatments:
Q & A
Q. 1.1. What are the key steps and critical parameters for synthesizing N-(2-chlorobenzyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide?
The synthesis typically involves:
- Amide bond formation : Coupling the chlorobenzylamine moiety to the benzamide core using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions .
- Sulfone group introduction : Oxidation of the tetrahydrothiophene ring using peroxides (e.g., H₂O₂) or ozonolysis to achieve the 1,1-dioxide configuration .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization to isolate the final product .
Q. Critical parameters :
- Temperature control (<40°C) during amidation to prevent racemization .
- pH adjustment during oxidation to avoid over-oxidation of the sulfur atom .
- Solvent choice (e.g., DMF for solubility vs. THF for selectivity) to optimize reaction efficiency .
Q. 1.2. Which analytical techniques are most effective for characterizing this compound’s structural integrity?
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 434.08) and detects impurities .
- HPLC : Quantifies purity (>95%) using a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. 2.1. How do structural modifications (e.g., chlorobenzyl position, sulfone group) impact biological activity?
A comparative analysis of structural analogs reveals:
Q. Methodological insights :
Q. 2.2. How can contradictions between in vitro and in vivo pharmacokinetic data be resolved?
Common discrepancies include poor oral bioavailability despite high in vitro permeability. Strategies:
- Solubility enhancement : Use co-solvents (e.g., PEG 400) or nanoformulations to improve absorption .
- Metabolic stability assays : Incubate with liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .
- Tissue distribution studies : Radiolabel the compound (¹⁴C) and track accumulation in target organs .
Q. 2.3. What experimental designs are recommended for elucidating the mechanism of action?
- Target identification :
- Pathway analysis :
Q. 2.4. How can computational modeling guide the optimization of this compound’s selectivity?
- Pharmacophore modeling : Define essential features (e.g., sulfone H-bond acceptor, chlorobenzyl hydrophobic pocket) to filter virtual libraries .
- Free-energy perturbation (FEP) : Predict ΔΔG values for substituent changes (e.g., replacing chlorine with fluorine) .
- MD simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) .
Data Analysis and Reproducibility
Q. 3.1. What statistical approaches mitigate variability in dose-response assays?
Q. 3.2. How should researchers address batch-to-batch variability in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
